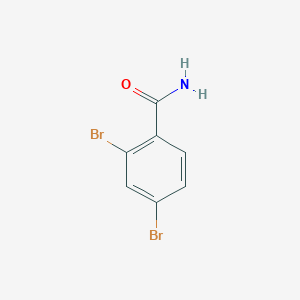

2,4-Dibromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dibromobenzamide is an organic compound with the molecular formula C7H5Br2NO. It is a derivative of benzamide, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzamide can be synthesized through several methods. One common method involves the bromination of benzamide using N-bromosuccinimide (NBS) in the presence of a palladium catalyst and trifluoroacetic acid in 1,2-dichloroethane. The reaction is carried out at 60°C for 24 hours in a sealed tube . Another method involves the reaction of 2,4-dibromobenzoic acid with ammonia to form the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromobenzamide, a benzamide derivative, is a chemical compound with applications in scientific research, particularly in the synthesis of bioactive compounds and as an intermediate in creating various pharmaceutical agents .

Synthesis and Characteristics

Benzamide derivatives, including this compound, are important due to their presence in many well-known drugs and their role in biochemical processes . A method for producing amides directly from aryl (heteroaryl) alkyl ketones involves copper(II) catalyzed C–C bond cleavage .

Anticancer Activity

Self-assembled supramolecular bowls that incorporate benzamide ligands have demonstrated anticancer activity . These compounds can inhibit the survival and proliferation of hepatocellular carcinoma (HCC) cells by suppressing HIF-1α and activating cross-talk between extrinsic and intrinsic apoptosis pathways . Studies suggest that introducing a new dipyridyl benzamide ligand may affect glycolysis or mitochondrial metabolism, which could inhibit tumor survival and progression in HCC .

Use in Synthesis of Quinazoline Derivatives

This compound can be used to synthesize brominated quinazoline derivatives, which have anticancer properties . For example, 6,8-dibromo-2-(4-bromophenyl) quinazolin-4(3H)-one and 6,8-dibromo-2-(4-nitrophenyl) quinazolin-4(3H)-one can be synthesized using 2-amino-3,5-dibromobenzamide as a reactant .

Other Potential Applications

Derivatives of dibromostilbene, closely related in structure, have shown potential as anticancer agents by inducing apoptosis in cancer cells through caspase pathway activation and cell cycle modulation. They also exhibit antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. Additionally, benzothiadiazine derivatives may have applications due to their potential to inhibit bacterial cell wall synthesis, modulate cell signaling, and disrupt microbial membranes.

Wirkmechanismus

The mechanism of action of 2,4-Dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.

2,4-Difluorobenzamide: Contains fluorine atoms instead of bromine.

2,4-Diiodobenzamide: Iodine atoms replace the bromine atoms.

Uniqueness: 2,4-Dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological molecules .

Biologische Aktivität

2,4-Dibromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6Br2N and features two bromine atoms substituted at the 2 and 4 positions of a benzamide structure. Its chemical structure can be represented as follows:

This compound is known for its lipophilicity and ability to interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of metabolic pathways. This mechanism is critical in targeting cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | 15 | Induction of ROS, apoptosis via intrinsic/extrinsic pathways |

| Lung Cancer | 20 | Inhibition of cell proliferation |

| Ovarian Cancer | 18 | Modulation of metabolic pathways |

The biological activity of this compound involves several key mechanisms:

- Induction of Apoptosis : The compound activates both intrinsic and extrinsic apoptotic pathways. It triggers the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis .

- ROS Generation : Increased levels of ROS are associated with oxidative stress, which contributes to cell death in cancer cells .

- Metabolic Modulation : The compound affects glucose metabolism and fatty acid oxidation, facilitating a shift in cellular energy production that favors apoptosis over survival .

Neuroprotective Effects

In addition to its anticancer properties, recent studies have suggested that this compound may possess neuroprotective effects. It has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12 | Acetylcholinesterase |

| Control (Donepezil) | 5 | Acetylcholinesterase |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced HCC reported promising results when treated with a regimen including this compound. Patients showed improved survival rates and reduced tumor size after treatment .

- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease. The compound effectively inhibited acetylcholinesterase activity and increased levels of acetylcholine in the brain .

Eigenschaften

IUPAC Name |

2,4-dibromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQHJGPQUMDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.